

Adjusting M-1121 treatment schedule for toxicity in mice

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Compound of Interest

Compound Name: M-1121

Cat. No.: B15568966

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Technical Support Center: M-1121 Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M-1121 in mouse models of MLL-rearranged leukemia. The information is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and how does it work?

A1: M-1121 is an orally active, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.^{[1][2][3][4][5]} It works by binding to cysteine 329 in the MLL binding pocket of menin, thereby disrupting the menin-MLL interaction that is crucial for the survival of leukemia cells with MLL rearrangements.^{[1][2][3][4][5]} This inhibition leads to the downregulation of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.^{[1][2][4][5]}

Q2: What is the recommended dose of M-1121 in mice?

A2: In preclinical studies using xenograft models of MLL-rearranged leukemia, M-1121 has been shown to be effective at doses of 100 mg/kg and 300 mg/kg administered orally (p.o.) once daily.^[4] At 100 mg/kg daily for 26 days, M-1121 demonstrated significant antitumor

activity without causing weight loss or other observable signs of toxicity in mice.^[5] The 300 mg/kg dose has been associated with complete tumor regression.^[4]

Q3: Is M-1121 generally well-tolerated in mice?

A3: Yes, preclinical studies have indicated that M-1121 and similar menin-MLL inhibitors are generally well-tolerated in mice at therapeutic doses.^{[4][5]} Studies with related menin-MLL inhibitors, MI-463 and MI-503, showed no significant decrease in body weight, organ weight, or evidence of tissue damage after 10 days of treatment. Furthermore, these inhibitors did not appear to impair normal hematopoiesis.

Q4: What is the mechanism of M-1121's effect on tumor cells?

A4: M-1121 inhibits the menin-MLL interaction, which is critical for the expression of oncogenic genes such as HOXA9 and MEIS1 in MLL-rearranged leukemia. By disrupting this interaction, M-1121 leads to a dose-dependent downregulation of these genes, which in turn inhibits the proliferation of leukemia cells and can induce their differentiation.^{[1][2][4][5]}

Troubleshooting Guide: Managing Potential Toxicity

While M-1121 is generally well-tolerated, it is crucial to monitor animals for any signs of toxicity. This guide provides a systematic approach to identifying and managing potential adverse effects.

Potential Signs of Toxicity and Recommended Actions

Potential Sign of Toxicity	Observation Parameter	Severity Level	Recommended Action
Weight Loss	Percentage of body weight change from baseline	Mild: 5-10% weight loss	- Increase frequency of monitoring to daily.- Ensure easy access to food and water.- Consider providing supplemental nutrition.
Moderate: 10-15% weight loss	- Reduce M-1121 dose by 25-50%. Continue daily monitoring.- Consult with a veterinarian.		
Severe: >15% weight loss	- Discontinue M-1121 treatment immediately.- Provide supportive care as advised by a veterinarian.- Consider humane euthanasia if animal is moribund.		
Reduced Activity	General motor activity, response to stimuli	Mild: Slightly decreased movement	- Monitor closely.- Ensure no other clinical signs are present.
Moderate to Severe: Lethargy, hunched posture, minimal response	- Reduce M-1121 dose or interrupt treatment.- Perform a full clinical assessment.- Consult with a veterinarian.		

Changes in Appearance	Fur condition, eye appearance	Mild to Moderate: Piloerection (ruffled fur), half-closed eyes	- Monitor for other signs of toxicity.- Ensure proper housing and environmental conditions.
Severe: Persistent piloerection, porphyrin staining around eyes	- Interrupt M-1121 treatment.- Conduct a thorough health evaluation.- Seek veterinary guidance.		
Abnormal Blood Parameters	Complete Blood Count (CBC) and Blood Chemistry	Mild deviations from baseline	- Repeat blood work to confirm.- Monitor for trends.
Significant deviations from baseline	- Interrupt or discontinue M-1121 treatment.- Investigate potential organ toxicity (e.g., liver, kidney).- Consult with a toxicologist or veterinarian.		

Experimental Protocols

Protocol for Monitoring Toxicity of M-1121 in Mice

1. Animal Model:

- Use an appropriate mouse strain for your xenograft model (e.g., SCID, NSG).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

- Prepare M-1121 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).[5]

- Administer the desired dose (e.g., 100 mg/kg) once daily.

3. Monitoring:

- Daily:
 - Observe each animal for clinical signs of toxicity, including changes in posture, activity level, and overall appearance.
 - Check for signs of dehydration or malnutrition.
- Three times per week:
 - Record the body weight of each animal.
- Weekly (or as needed):
 - Perform blood collection via a suitable method (e.g., saphenous vein) for Complete Blood Count (CBC) and serum chemistry analysis.
 - CBC Parameters: White blood cell count (WBC), red blood cell count (RBC), hemoglobin, hematocrit, platelet count.
 - Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine.

4. Data Analysis and Intervention:

- Calculate the percentage of body weight change for each animal relative to its baseline weight at the start of treatment.
- Compare hematological and serum chemistry values to baseline or control group values.
- Implement the dose adjustments or treatment interruptions as outlined in the "Potential Signs of Toxicity and Recommended Actions" table if toxicity is observed.

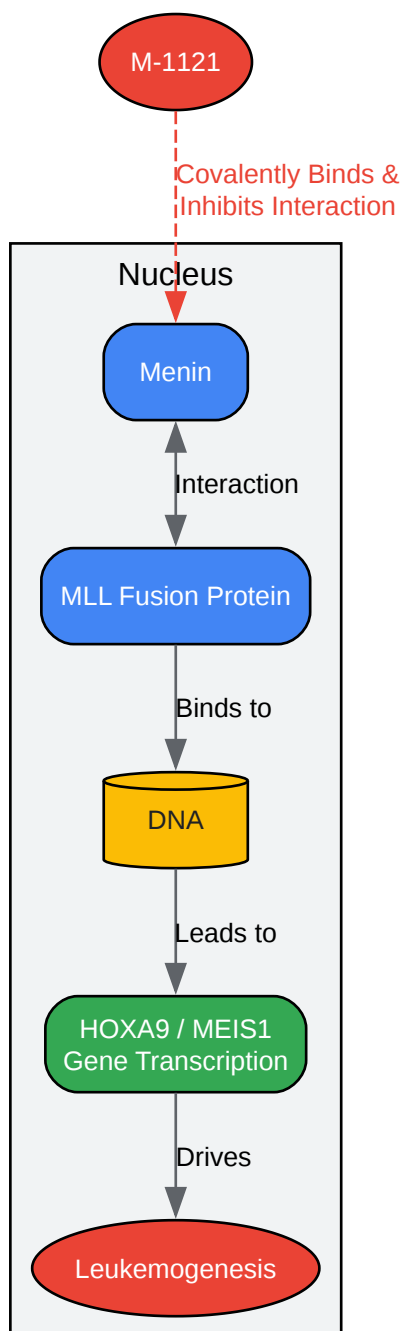
5. Necropsy and Histopathology:

- At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy.
- Collect major organs (liver, kidneys, spleen, heart, lungs) and fix in 10% neutral buffered formalin for histopathological analysis to assess for any microscopic signs of toxicity.

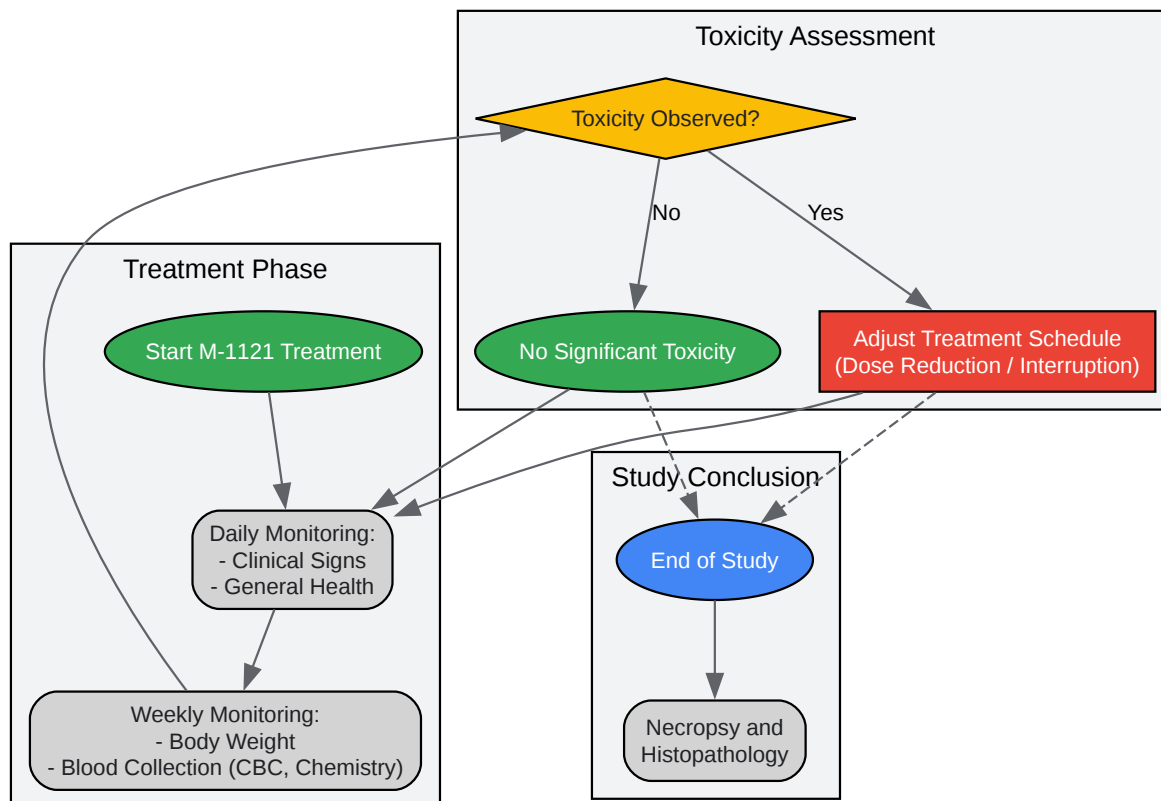
Visualizations

M-1121 Signaling Pathway

M-1121 Mechanism of Action



M-1121 Toxicity Monitoring Workflow



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